molecular formula C21H18N6O3S B2894616 N-(4-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide CAS No. 894997-90-1

N-(4-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide

Cat. No.: B2894616
CAS No.: 894997-90-1
M. Wt: 434.47
InChI Key: BXUQAVDQAPYFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of sulfur-linked acetamide derivatives featuring a triazolopyrimidinone core. Its structure includes a phenyl group at position 5 of the triazolopyrimidine ring and a 4-acetamidophenyl moiety connected via a thioacetamide bridge. The triazolopyrimidinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and antimalarial research . The sulfur atom in the thioether linkage may enhance metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-13(28)22-15-7-9-16(10-8-15)23-19(30)12-31-21-26-25-20-24-18(29)11-17(27(20)21)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,28)(H,23,30)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUQAVDQAPYFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide typically involves multiple steps. The initial step often includes the formation of the triazolopyrimidine core, followed by the introduction of the phenyl and acetylamino groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

N-(4-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazolopyrimidinone derivatives are highly dependent on substituents at key positions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name R1 (Position 5) R2 (Triazolo Substituent) Molecular Formula Molecular Weight Key Features
Target Compound Phenyl 4-Acetamidophenyl C20H18N6O3S* ~424.5* High lipophilicity due to phenyl group
N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-...)† Propyl 4-Acetamidophenyl C18H20N6O3S 400.5 Reduced steric bulk compared to phenyl
Compound‡ 4-Chlorophenyl 4-Acetamidophenyl C20H17ClN6O3S 452.9 Electron-withdrawing Cl enhances stability
Compounds (4f, 4g) Fluorostyryl Varied fluorophenyl Varies ~450–470 Fluorine improves metabolic resistance
Derivatives Furan-2-yl Varied phenyl groups Varies ~350–400 Furan enhances anti-exudative activity

*Estimated based on structural analogy to .
†From (CAS 895004-77-0).
‡From (CAS 852373-36-5).

Key Observations:
  • Phenyl vs.
  • Chlorophenyl vs. Phenyl (Triazolo Substituent): The 4-chlorophenyl group in ’s compound introduces electron-withdrawing effects, which may stabilize the molecule against enzymatic degradation .
  • Fluorinated Analogs (): Fluorostyryl and methoxyphenyl substituents in compounds enhance antimalarial activity in pLDH assays, suggesting that electron-deficient aromatic groups optimize target binding .
Insights:
  • The target compound’s lack of fluorine or chlorine substituents may limit its antimalarial efficacy compared to derivatives.
  • The sulfur-containing acetamide bridge (common to all compounds) is critical for anti-exudative activity, as seen in .

Biological Activity

N-(4-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a complex compound with a unique structure that combines a triazole and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N6O3S, with a molecular weight of 434.47 g/mol. The structure features a 4-acetamidophenyl group linked to a sulfanyl group and a triazolo-pyrimidine framework, which is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features to this compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds with triazole and pyrimidine structures have shown antimicrobial properties. For instance, derivatives of triazolopyrimidine have been noted for their effectiveness against various pathogens.
  • Antiparasitic Activity : Studies on related compounds indicate potential efficacy against parasites such as Leishmania spp. and Trypanosoma cruzi. The presence of the triazole moiety is often linked to enhanced antiparasitic effects.
  • Cytotoxicity : Investigations into the cytotoxic effects of similar compounds have revealed varying degrees of toxicity towards human cells. For example, the selectivity index (SI) can provide insights into the balance between therapeutic efficacy and toxicity.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructure TypeBiological Activity
N-(4-acetamidophenyl)-2-(7-Oxo-[1,2,4]triazolo[1,5-a]pyrimidin-3-yl)sulfanylacetamideTriazole-pyrimidineAntimicrobial, Antiparasitic
AcetylsulfamethoxazoleSulfonamide with acetamido groupAntimicrobial
BAY 60–6583Cyanopyridine derivativeProtein kinase inhibitor
7-Oxo-[1,2,4]triazolo[1,5-a]pyrimidinesTriazole-pyrimidineAntiparasitic

Case Studies and Research Findings

Recent studies have focused on the biological activity of related triazolo-pyrimidine derivatives:

  • Study on Antiparasitic Activity : A study evaluated the antiparasitic effects of various metal complexes derived from 7-Oxo-[1,2,4]triazolo[1,5-a]pyrimidines against Leishmania spp. The results indicated that certain metal complexes exhibited significant antipromastigote activity with lower cytotoxicity compared to traditional drugs like Glucantime .
  • Cytotoxicity Assays : Research on the cytotoxic effects of triazolopyrimidine derivatives revealed that while they possess therapeutic potential against parasites, their toxicity profiles vary significantly across different human cell lines. The selectivity index was used to assess their safety margins .

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temps accelerate side reactions (e.g., oxidation)
SolventDMF, THFPolar aprotic solvents enhance reactivity
CatalystCuI, Pd(PPh₃)₄Catalyze sulfanylation and coupling steps
Purity of Intermediates>95% (HPLC)Reduces byproduct formation

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer: Contradictions often arise from variations in:

  • Compound purity : Use HPLC (>98% purity) and LC-MS to confirm structural integrity .
  • Assay conditions : Standardize cell lines (e.g., MCF-7 for anticancer studies) and enzyme concentrations (e.g., kinase inhibition assays) .
  • Structural analogs : Compare activity against analogs with modified substituents (see Table 1) .

Q. Table 1: Bioactivity Comparison of Structural Analogs

CompoundModificationIC₅₀ (μM)Target
Analog A4-Fluorophenyl0.12Kinase X
Analog B3-Chlorophenyl0.45Kinase Y
Target Compound4-Acetamidophenyl0.08Kinase X

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.1 ppm (acetamide CH₃), δ 7.3–8.1 ppm (aromatic protons) .
    • ¹³C NMR : Carbonyl signals at δ 168–172 ppm (acetamide C=O, triazolopyrimidine C=O) .
  • IR Spectroscopy : Bands at 1650–1680 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry : Exact mass confirmation (e.g., [M+H]⁺ = calculated 479.12) .

Advanced: What strategies optimize the sulfanylation step to enhance yield?

Answer:

  • Catalyst Screening : CuI outperforms Pd catalysts in sulfanyl group transfer (yield increase: 60% → 85%) .
  • Solvent Optimization : DMF > DMSO due to better solubility of sulfur nucleophiles .
  • Inert Atmosphere : N₂ or Ar reduces disulfide byproduct formation .

Q. Table 2: Reaction Yield Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)
CuIDMF7085
Pd(PPh₃)₄DMSO8062
NoneTHF6035

Basic: What in vitro models are suitable for initial pharmacological screening?

Answer:

  • Anticancer : MCF-7 (breast), A549 (lung) cell lines; IC₅₀ determination via MTT assay .
  • Antimicrobial : Gram-positive (S. aureus) and fungal (C. albicans) models .
  • Enzyme Inhibition : Kinase X (recombinant) with ATP-competitive assays .

Advanced: How can molecular docking guide structural modifications to enhance target affinity?

Answer:

  • Software : AutoDock Vina or Schrödinger Suite for binding pose prediction .
  • Key Modifications :
    • 4-Acetamidophenyl : Hydrogen bonds with kinase X active site (ΔG = -9.2 kcal/mol) .
    • Sulfanyl Linker : Hydrophobic interactions with pocket residues .
  • Validation : Compare docking scores with analogs (Table 1) .

Advanced: How should researchers design experiments to address solubility limitations in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to maintain compound stability .
  • Prodrug Approach : Introduce phosphate esters at the acetamide group for aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Basic: What are the critical stability considerations for long-term storage?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
  • Purity Monitoring : Annual HPLC analysis to detect degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.